5-Nitroanthranilate

Organocatalysis Bioorthogonal chemistry Hydrazone formation

5-Nitroanthranilate (CHEBI:61267) is the conjugate base of 5-nitroanthranilic acid (2-amino-5-nitrobenzoic acid, CAS 616-79-5), a nitroaromatic compound of molecular formula C₇H₅N₂O₄⁻ and molecular weight 181.13 g/mol. It belongs to the nitrobenzoic acid class and features a carboxylic acid group ortho to a primary amine, with a nitro substituent at the para position relative to the amine (C-5).

Molecular Formula C7H5N2O4-
Molecular Weight 181.13 g/mol
Cat. No. B1242031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitroanthranilate
Molecular FormulaC7H5N2O4-
Molecular Weight181.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C(=O)[O-])N
InChIInChI=1S/C7H6N2O4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,8H2,(H,10,11)/p-1
InChIKeyRUCHWTKMOWXHLU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitroanthranilate (5NAA): Chemical Identity, Physicochemical Profile, and Procurement-Grade Characterization


5-Nitroanthranilate (CHEBI:61267) is the conjugate base of 5-nitroanthranilic acid (2-amino-5-nitrobenzoic acid, CAS 616-79-5), a nitroaromatic compound of molecular formula C₇H₅N₂O₄⁻ and molecular weight 181.13 g/mol [1]. It belongs to the nitrobenzoic acid class and features a carboxylic acid group ortho to a primary amine, with a nitro substituent at the para position relative to the amine (C-5). The parent acid appears as a bright yellow powder, is insoluble in water, has a predicted pKa of 4.08 ± 0.10, and exhibits a melting point of approximately 270 °C (with decomposition) [2]. This compound occurs naturally as a metabolite secreted by the plant pathogen Streptomyces scabies and serves as a versatile synthetic intermediate for dyes, pharmaceuticals, and heterocyclic compounds [1].

Why 5-Nitroanthranilate Cannot Be Replaced by Generic Anthranilate Analogs in Research and Industrial Applications


In-class anthranilate derivatives cannot be interchanged with 5-nitroanthranilate because both the position and electronic nature of the ring substituent produce drastic, quantifiable differences in chemical reactivity and biological recognition. A structure–activity relationship (SAR) study of anthranilic acid derivatives revealed that moving the –NO₂ group from position 5 (A2) to position 4 (A1) on the benzoic acid ring substantially alters ANO1 chloride channel blocking potency, with 5-nitro-substituted derivatives consistently showing superior IC₅₀ values across multiple naphthyl and phenyl B-position series [1]. Similarly, in organocatalytic hydrazone formation, replacing the 5-nitro group with a 5-methoxy group increases catalytic conversion by approximately 50-fold (1.1% vs. 55.2%), demonstrating that the electron-withdrawing nitro substituent at C-5 nearly abolishes catalytic activity [2]. These position- and substituent-dependent effects mean that procurement of a generic 'nitroanthranilic acid' or alternative anthranilate without specifying the 5-nitro regioisomer risks selecting a compound with fundamentally different performance characteristics.

5-Nitroanthranilate: Quantitative Differentiation Evidence Against Closest Analogs and Functional Alternatives


Organocatalytic Activity: 5-Nitroanthranilic Acid Is ~50-Fold Less Active Than 5-Methoxyanthranilic Acid in Hydrazone Formation Catalysis

In a direct head-to-head comparison under identical conditions (18 μM aldehyde substrate, 1 mM 4-nitrobenzaldehyde, 1 mM catalyst in phosphate-buffered saline pH 7.4 with 10% DMF, 2 h reaction time), 5-nitroanthranilic acid achieved only 1.1 ± 0.2% conversion to the hydrazone product, making it one of the least effective anthranilic acid catalysts tested. By contrast, 5-methoxyanthranilic acid—differing only by the substituent at C-5—achieved 55.2 ± 1.1% conversion, a 50-fold difference. Even 4-nitroanthranilic acid (the regioisomer) showed 4.0 ± 0.7% conversion, nearly 4-fold higher than the 5-nitro isomer [1]. This pronounced electronic effect means that for users seeking efficient organocatalysis, 5-nitroanthranilic acid is categorically unsuitable, while for users studying electronic substituent effects on catalysis, the 5-nitro derivative provides an informative negative control with well-characterized poor activity.

Organocatalysis Bioorthogonal chemistry Hydrazone formation

ANO1 Calcium-Activated Chloride Channel Blockade: The 5-Nitroanthranilic Acid Derivative MONNA Achieves Sub-Micromolar Potency, Outperforming Conventional Blockers by >100-Fold

N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid (MONNA), a derivative built on the 5-nitroanthranilic acid scaffold, blocks endogenous ANO1 chloride currents in Xenopus laevis oocytes with an IC₅₀ of 0.08 μM [1]. This represents a >466-fold improvement over the conventional CaCC blocker niflumic acid (NFA, IC₅₀ = 37.3 μM), a >133-fold improvement over DIDS (IC₅₀ = 10.7 μM), and a >403-fold improvement over NPPB (IC₅₀ = 32.3 μM), as measured in the same oocyte system [1]. Critically, the SAR analysis demonstrated that the –NO₂ group must be located at position 5 (A2) on the anthranilic acid ring for maximal potency; compounds with –NO₂ at other positions or with alternative substituents (–CF₃, halogens) at A2 showed reduced blocking efficacy [1]. At 10–30 μM, MONNA did not appreciably block bestrophin-1, chloride channel protein 2, or CFTR, establishing selectivity for ANO1 over other chloride channels [1]. MONNA also blocks recombinant human TMEM16A (rhANO1) in HEK293 cells with an IC₅₀ of 1.27 μM .

Ion channel pharmacology ANO1/TMEM16A Calcium-activated chloride channel

Enzymatic Substrate Specificity: 5-Nitroanthranilate Aminohydrolase (5NAA-A) Is Exquisitely Selective for 5NAA and Completely Inactive Toward Close Structural Analogs

5-Nitroanthranilate aminohydrolase (5NAA-A, EC 3.5.99.8), the first enzyme in the bacterial 5NAA degradation pathway, converts 5NAA to 5-nitrosalicylic acid via a nucleophilic aromatic substitution mechanism. This enzyme is absolutely specific for 5-nitroanthranilate as its substrate and cannot hydrolyze structurally related derivatives including 4-nitroaniline, 4-amino-3-nitrobenzoic acid, and 2-bromo-5-nitrobenzoic acid, which also act as poor inhibitors [1]. The enzyme's active site architecture, revealed by X-ray crystallography (PDB: 5k8m), shows that 5NAA is recognized through specific interactions: Arg373 stabilizes the carboxyl group, Arg289 coordinates the nitro group, Glu158 hydrogen-bonds to the amino substituent, and Tyr223 from an adjacent monomer provides parallel-displaced π-π stacking stabilization [2]. Fastest catalytic rates are observed with Mn²⁺ as the metal cofactor, while Fe²⁺ and Cu²⁺ support turnover but with non-Michaelis-Menten kinetics [1]. This unique specificity profile means that 5-nitroanthranilate is the only viable substrate for studying this enzyme's mechanism and for developing 5NAA-A-based biocatalytic or bioremediation applications.

Enzyme specificity Nitroaromatic biodegradation Metalloprotease

DNA Photocleavage Inactivity: 5-Nitroanthranilic Acid Derivatives Are Inactive, in Sharp Contrast to Structurally Related Rigid Quinazolinones

In a study evaluating DNA photocleavage activity of 2-amino-N′-aroyl(het)arylhydrazides, 5-nitroanthranilic acid-derived compounds were found to be completely inactive as DNA photocleavers, whereas structurally related rigid quinazolinones showed potent activity. The best-performing quinazolinone (compound 9) was active at concentrations as low as 2 μM under UV-A irradiation, and several 3-amido-2-methyl-6-nitro-substituted quinazolinones exhibited excellent DNA photocleavage at 1 μM [1]. The authors explicitly noted that the 5-nitro-anthranilic derivatives gave opposite results to their rigid quinazolinone counterparts, indicating that the conformational flexibility of the anthranilic acid scaffold abolishes the DNA-photocleaving capability conferred by the constrained quinazolinone ring system [1]. Molecular docking studies with DNA suggested possible interaction sites for the active quinazolinones, while cytotoxicity experiments with melanoma CarB cell lines further differentiated the active and inactive compound classes [1].

DNA photocleavage Photodynamic therapy Quinazolinone

Regioisomeric Physicochemical Differentiation: 5-Nitroanthranilic Acid vs. 4-Nitroanthranilic Acid Exhibit Distinct pKa, Melting Point, and Organocatalytic Behavior

The 5-nitro and 4-nitro regioisomers of anthranilic acid, while sharing the molecular formula C₇H₆N₂O₄ (MW 182.13), exhibit measurable differences in physicochemical properties that are consequential for both handling and reactivity. 5-Nitroanthranilic acid has a predicted pKa of 4.08 ± 0.10 and a melting point of approximately 270 °C (dec.), appearing as a bright yellow powder [1]. 4-Nitroanthranilic acid has a predicted pKa of 3.92 ± 0.13 and a melting point of approximately 257 °C (dec.), appearing as orange prisms or orange powder with a sweet taste [2]. In organocatalytic hydrazone formation, 4-nitroanthranilic acid achieves 4.0 ± 0.7% conversion versus 1.1 ± 0.2% for the 5-nitro isomer under identical conditions—a 3.6-fold difference arising solely from the position of the nitro substituent [3]. Both isomers are insoluble in water, but 5-nitroanthranilic acid is described as 'bright yellow' while the 4-nitro isomer is 'orange,' providing a simple visual differentiation for incoming quality control [1][2].

Physicochemical properties Regioisomer differentiation Quality control

Microwave-Assisted Esterification: Enabling Efficient Scale-Up Production of Methyl 5-Nitroanthranilate as a Key Synthetic Intermediate

A dedicated microwave-assisted esterification method has been developed and validated for the conversion of 5-nitroanthranilic acid to methyl 5-nitroanthranilate, a critical intermediate in the synthesis of biologically active heterocycles including thiazolo[5,4-f]quinazolin-9(8H)-ones and benzothiazoles [1][2]. The method investigated a range of solvents and reaction parameters to identify the most environmentally favorable conditions, and the feasibility of scale-up was explicitly demonstrated, enabling simple and inexpensive production of the anthranilate ester [1]. Methyl 5-nitroanthranilate serves as a key precursor in multi-step synthetic sequences: esterification of the starting acid, amine protection, nitro group reduction, bromination with NBS, and subsequent condensation with Appel salt to yield ortho-brominated imino-1,2,3-dithiazoles for copper(I)-mediated cyclization [2]. The availability of a microwave-optimized, scalable esterification protocol differentiates the 5-nitroanthranilic acid scaffold from less well-characterized nitroanthranilate regioisomers for which analogous process chemistry may not have been optimized.

Synthetic methodology Microwave-assisted synthesis Process chemistry

Evidence-Backed Application Scenarios for 5-Nitroanthranilate and Its Derivatives in Research and Industrial Settings


Development of Selective ANO1/TMEM16A Calcium-Activated Chloride Channel Blockers

The 5-nitroanthranilic acid scaffold is the pharmacophoric core for MONNA and related ANO1 blockers. With MONNA achieving an IC₅₀ of 0.08 μM against xANO1—over 400-fold more potent than conventional CaCC blockers niflumic acid, DIDS, and NPPB—and demonstrating selectivity over bestrophin-1, ClC-2, and CFTR at 10–30 μM, this scaffold is uniquely positioned for pharmacological dissection of ANO1 function and for therapeutic development targeting hypertension, cystic fibrosis, asthma, and hyperalgesia [1]. Procurement of 5-nitroanthranilic acid as the starting material enables access to a well-characterized SAR series where the –NO₂ at position 5 is essential for maximal potency [1].

Mechanistic and Structural Studies of 5-Nitroanthranilate Aminohydrolase (5NAA-A) for Bioremediation and Biocatalysis

5-Nitroanthranilate is the sole known substrate of 5NAA-A, a metalloprotease that employs a rare nucleophilic aromatic substitution mechanism. The enzyme's absolute specificity—it cannot hydrolyze 4-nitroaniline, 4-amino-3-nitrobenzoic acid, or 2-bromo-5-nitrobenzoic acid—makes authentic 5-nitroanthranilate indispensable for structural (PDB: 5k8m) and kinetic studies [2]. Because Bradyrhizobium sp. JS329 uses this pathway to degrade 5NAA secreted by the potato scab pathogen Streptomyces scabies, research in this area directly informs agricultural biocontrol and nitroaromatic bioremediation strategies [2].

Chemical Biology Studies of Electronic Substituent Effects on Nucleophilic Catalysis

5-Nitroanthranilic acid serves as a well-defined, low-activity comparator in organocatalytic hydrazone and oxime formation studies. Its catalytic conversion of 1.1 ± 0.2% contrasts sharply with the 55.2 ± 1.1% achieved by 5-methoxyanthranilic acid and the 4.0 ± 0.7% of its 4-nitro regioisomer, providing a data-rich system for investigating how the electron-withdrawing nitro group at the para position relative to the amine modulates imine formation and proton transfer steps [3]. This defined inactivity is valuable for establishing structure–activity correlations in bioorthogonal conjugation chemistry [3].

Multi-Step Heterocyclic Synthesis Using Methyl 5-Nitroanthranilate as a Key Intermediate

Methyl 5-nitroanthranilate, accessible via microwave-assisted esterification of 5-nitroanthranilic acid with demonstrated scale-up feasibility, is a crucial intermediate for synthesizing thiazolo[5,4-f]quinazolin-9(8H)-ones, benzothiazoles, and other nitrogen-containing heterocycles of pharmaceutical relevance [4]. The microwave-optimized protocol provides process chemists with a robust, environmentally conscious entry point into multi-step synthetic sequences involving amine protection, nitro reduction, regioselective bromination, and copper(I)-mediated cyclization [4].

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